

Application Notes and Protocols: Butyl Palmitate in the Food and Fragrance Industry

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Compound of Interest

Compound Name: Butyl palmitate

Cat. No.: B092287

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These application notes provide a comprehensive overview of the use of **butyl palmitate** as a flavoring agent and functional ingredient in the food and fragrance industries. This document includes key physicochemical data, regulatory information, and detailed experimental protocols for its application and analysis.

Introduction

Butyl palmitate (butyl hexadecanoate) is the ester formed from the condensation of palmitic acid and butanol.[1][2] It is a versatile compound utilized across various industries, including food, cosmetics, and pharmaceuticals.[3] In the food industry, it functions as a flavoring agent, while in the fragrance and cosmetic sector, it serves as an emollient, conditioning agent, and solvent.[3][4]

Physicochemical and Regulatory Data

A summary of the key quantitative data for **butyl palmitate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₄₀ O ₂	
Molecular Weight	312.53 g/mol	
CAS Number	111-06-8	
FEMA Number	Not explicitly found for butyl palmitate, though other butyl esters are listed.	
JECFA Number	Not explicitly found.	
Appearance	Colorless to light yellow, clear liquid.	
Odor Profile	Mild waxy, fruity, creamy, milky, balsamic, greasy, and oily.	
Boiling Point	Approximately 300 °C	
Flash Point	176.11 °C	
Solubility	Insoluble in water; soluble in organic solvents and oils.	

Application in the Food Industry

Butyl palmitate is employed as a flavoring agent in a variety of food products. Its mild, waxy, and creamy notes can contribute to the overall flavor profile of dairy products, baked goods, and fats and oils.

Recommended Usage Levels

The European Food Safety Authority (EFSA) has established typical usage levels for **butyl palmitate** in various food categories. These levels are summarized in the table below.

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)	7.0	35.0
Fats and oils, and fat emulsions	5.0	25.0
Edible ices, including sherbet and sorbet	10.0	50.0
Processed fruit	7.0	35.0
Cereals and cereal products	5.0	25.0
Bakery wares	10.0	50.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Salts, spices, soups, sauces, salads, etc.	5.0	25.0
Foodstuffs for particular nutritional uses	10.0	50.0
Non-alcoholic beverages	5.0	25.0
Ready-to-eat savorys	20.0	100.0
Composite foods	5.0	25.0

Data sourced from The Good Scents Company, referencing EFSA (2002a).

Experimental Protocols: Food Application

This protocol describes a general method for incorporating oil-soluble flavors like **butyl palmitate** into a beverage emulsion.

Materials:

- **Butyl palmitate**

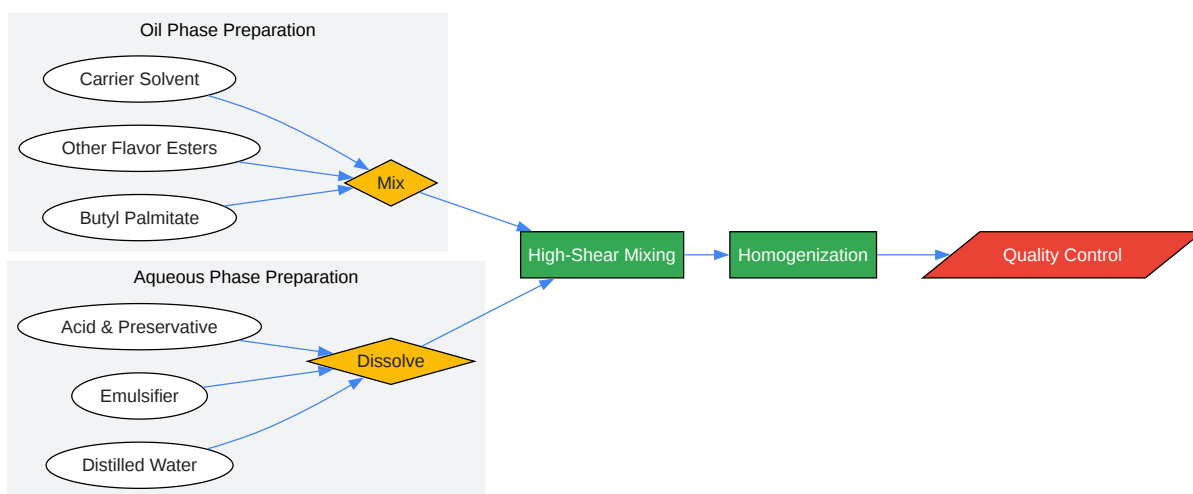
- Other desired flavor esters and aromatic compounds
- Carrier solvent (e.g., propylene glycol, ethanol)
- Emulsifier (e.g., gum acacia, modified starch)
- Weighting agent (optional, e.g., sucrose acetate isobutyrate)
- Citric acid
- Preservative (e.g., sodium benzoate)
- Distilled water
- High-shear mixer
- Homogenizer

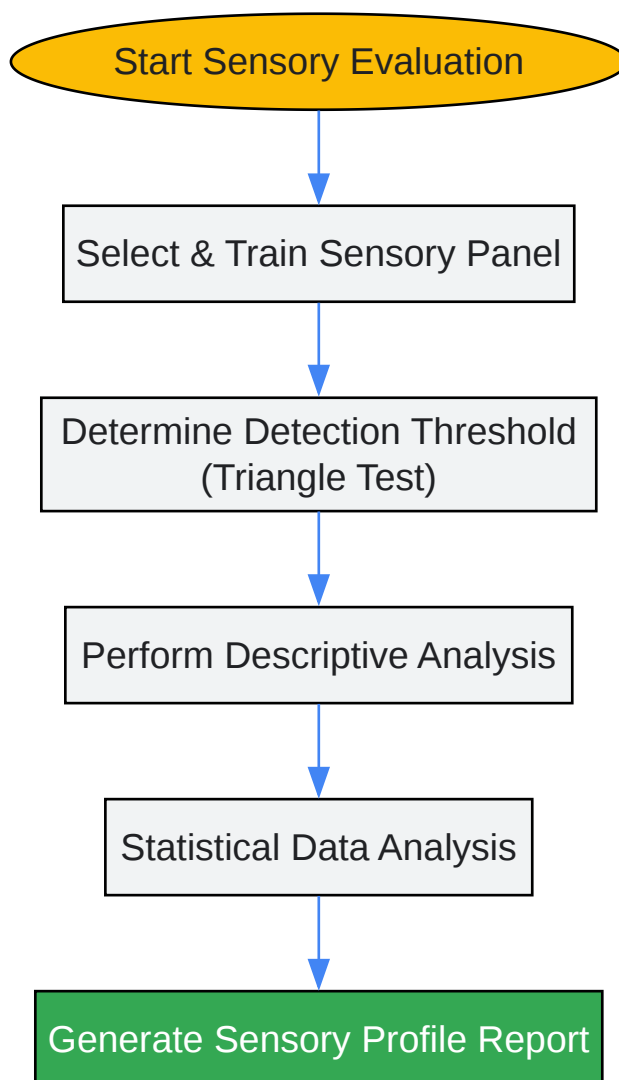
Procedure:

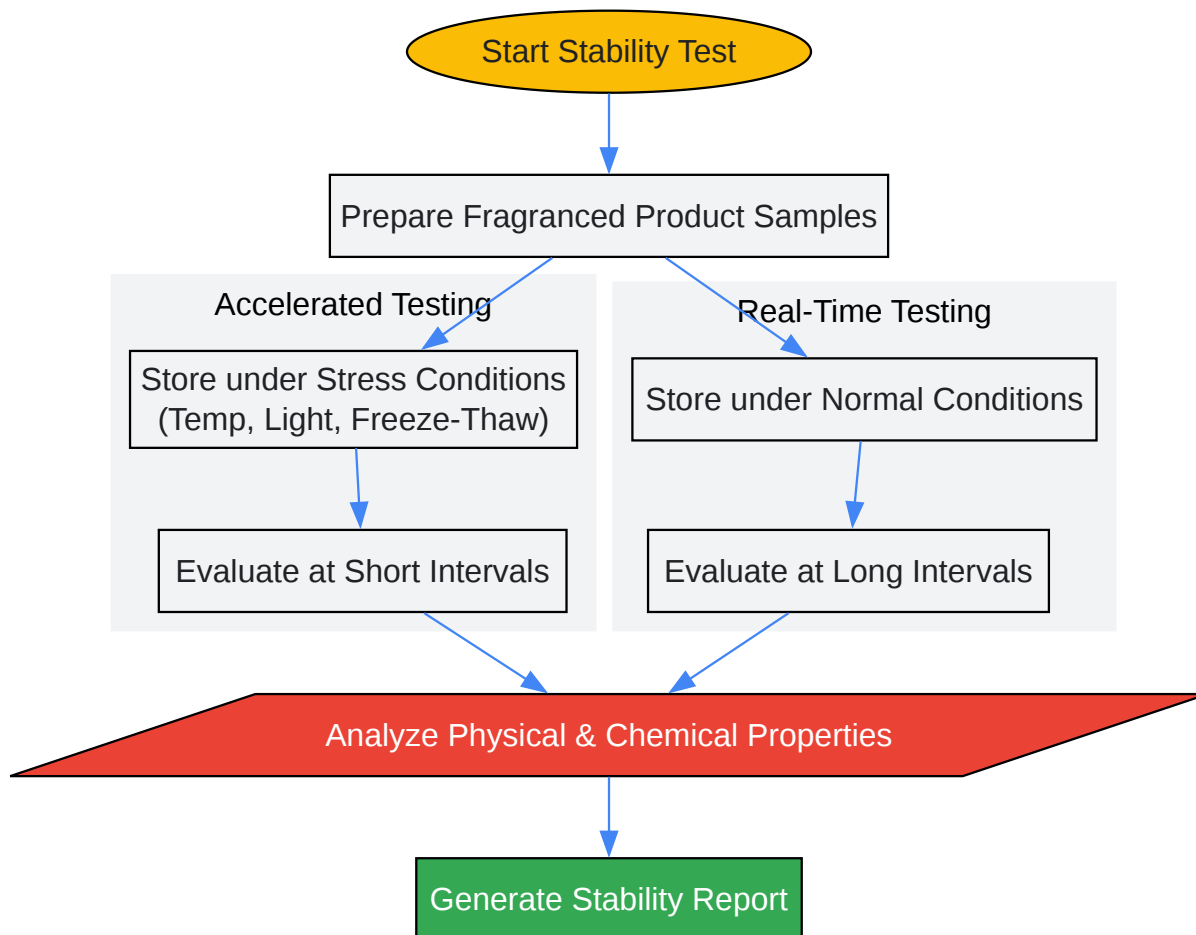
- Prepare the Oil Phase:
 - Accurately weigh the desired amount of **butyl palmitate** and other oil-soluble flavor components.
 - Dissolve the flavor components in the carrier solvent. If a weighting agent is used, it should also be dissolved in this phase.
- Prepare the Aqueous Phase:
 - In a separate vessel, dissolve the emulsifier, citric acid, and preservative in distilled water.
- Create a Coarse Emulsion:
 - While agitating the aqueous phase with a high-shear mixer, slowly add the oil phase.
 - Continue mixing for a predetermined time to create a coarse emulsion.
- Homogenization:

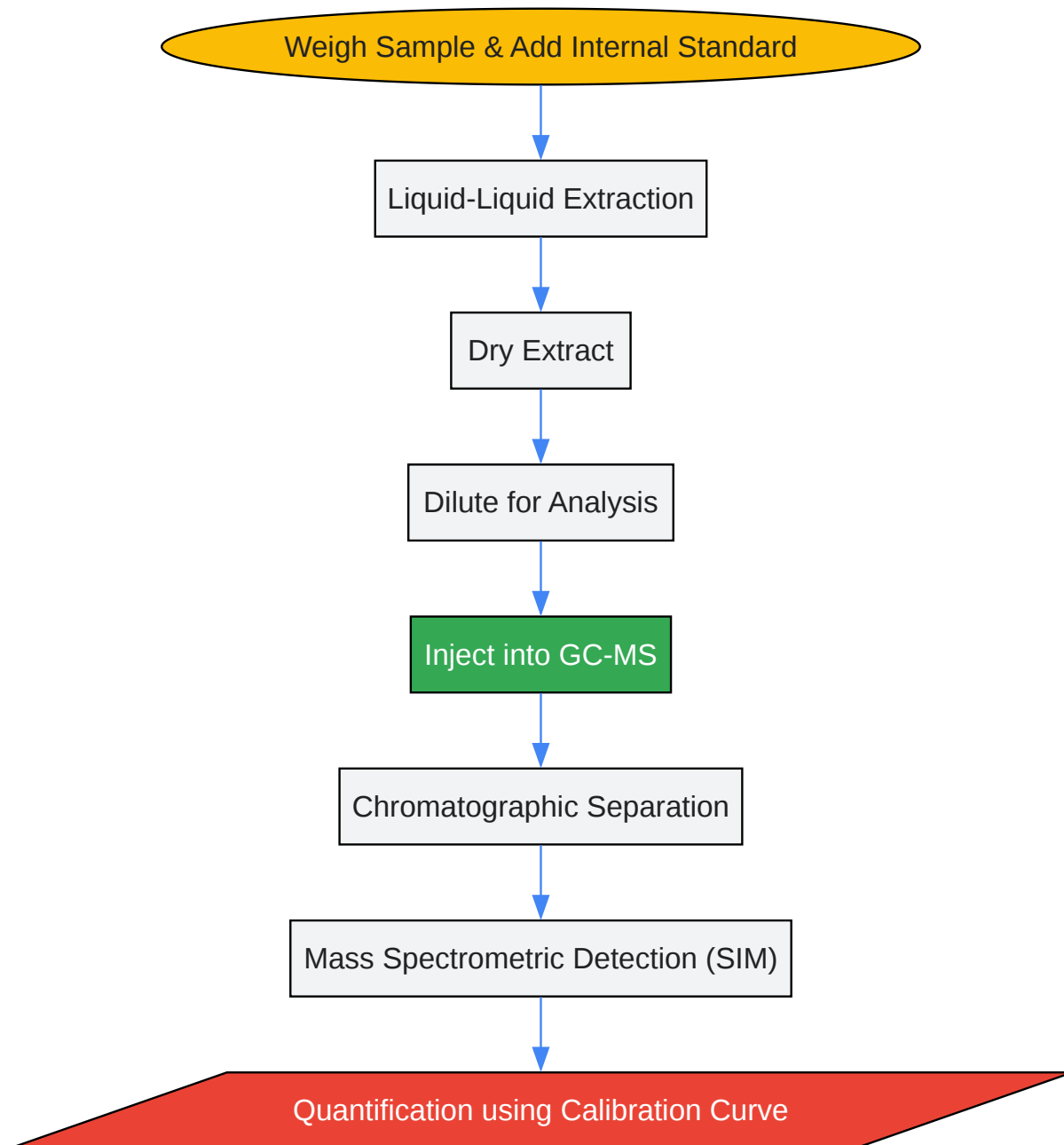
- Pass the coarse emulsion through a high-pressure homogenizer to reduce the oil droplet size and create a stable, fine emulsion. The specific pressure and number of passes will need to be optimized for the formulation.
- Quality Control:
 - Analyze the final product for flavor profile, emulsion stability, and microbial content.

Diagram: Workflow for Incorporating **Butyl Palmitate** into a Beverage Emulsion









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References

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